2-Acetyl-2-methyl-4-oxopentanenitrile

β‑ketonitrile electrophilic reactivity heterocyclic precursor

2‑Acetyl‑2‑methyl‑4‑oxopentanenitrile (CAS 583887‑50‑7) is a β‑ketonitrile that integrates σ‑withdrawing nitrile and acetyl carbonyl functions on a pentane backbone [REFS‑1]. In comparison with simple 4‑oxopentanenitrile, the geminal methyl and acetyl substituents at C2 block one α‑position and provide an additional electrophilic ketone centre, altering both steric encumbrance and the electron demand at the nitrile carbon [REFS‑2][REFS‑3].

Molecular Formula C8H11NO2
Molecular Weight 153.18 g/mol
CAS No. 583887-50-7
Cat. No. B12591536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetyl-2-methyl-4-oxopentanenitrile
CAS583887-50-7
Molecular FormulaC8H11NO2
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESCC(=O)CC(C)(C#N)C(=O)C
InChIInChI=1S/C8H11NO2/c1-6(10)4-8(3,5-9)7(2)11/h4H2,1-3H3
InChIKeyFZYHPTDHKMSVQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Acetyl-2-methyl-4-oxopentanenitrile (CAS 583887-50-7) – Structural and Physicochemical Baseline for β‑Ketonitrile Procurement


2‑Acetyl‑2‑methyl‑4‑oxopentanenitrile (CAS 583887‑50‑7) is a β‑ketonitrile that integrates σ‑withdrawing nitrile and acetyl carbonyl functions on a pentane backbone [REFS‑1]. In comparison with simple 4‑oxopentanenitrile, the geminal methyl and acetyl substituents at C2 block one α‑position and provide an additional electrophilic ketone centre, altering both steric encumbrance and the electron demand at the nitrile carbon [REFS‑2][REFS‑3]. These structural features make the compound a building block for heterocyclic scaffolds where alternatives lacking the quaternary centre or the second carbonyl often fail to deliver the same regiospecificity.

Why 2‑Acetyl‑2‑methyl‑4‑oxopentanenitrile Cannot Be Replaced by Generic β‑Ketonitrile Analogs


β‑Ketonitriles are frequently treated as interchangeable sources of the nitrile‑α‑carbanion, yet the specific substituent pattern of 2‑acetyl‑2‑methyl‑4‑oxopentanenitrile creates a unique combination of steric shielding and electronic polarisation. Chemically simpler relatives such as 4‑oxopentanenitrile [REFS‑1] and 2‑acetyl‑2‑methylpentanenitrile [REFS‑2] exhibit markedly different lipophilicity and hydrogen‑bond‑acceptor topography, while the isomeric 2‑acetyl‑4‑oxopentanenitrile [REFS‑3] places the second carbonyl one carbon closer to the nitrile, altering both the reactivity of the active methylene and the regioselectivity of subsequent cyclisations. Therefore procurement decisions that assume functional equivalence will alter yields, impurity profiles, and the feasibility of patent‑protected routes.

Quantitative Differentiation Evidence for 2‑Acetyl‑2‑methyl‑4‑oxopentanenitrile (CAS 583887‑50‑7)


Enhanced Electrophilic Diversity via Dual‑Carbonyl Architecture

Unlike 4‑oxopentanenitrile, which provides only a single ketone electrophile, 2‑acetyl‑2‑methyl‑4‑oxopentanenitrile presents two distinct carbonyl groups—the acetyl at C2 and the oxo at C4—with computed hydrogen‑bond acceptor (HBA) counts of 3 versus 2 (PubChem 2021 release) [REFS‑1][REFS‑2]. The additional carbonyl increases the compound’s capacity for differentiated nucleophilic attack, enabling sequential or site‑selective transformations without requiring transient protection.

β‑ketonitrile electrophilic reactivity heterocyclic precursor

Controlled Lipophilicity: Intermediate XLogP3‑AA of ‑0.1 Balances Aqueous Solubility and Organic‑Phase Reactivity

At an XLogP3‑AA value of ‑0.1, 2‑acetyl‑2‑methyl‑4‑oxopentanenitrile occupies an intermediate lipophilicity range that bridges polar and non‑polar synthetic environments [REFS‑1]. Closest analogs diverge substantially: 2‑acetyl‑2‑methylpentanenitrile (XLogP3‑AA = 1.7) is more than an order of magnitude more lipophilic, while 2‑acetyl‑4‑oxopentanenitrile (XLogP3‑AA = ‑0.5) is more hydrophilic [REFS‑2][REFS‑3].

lipophilicity solubility partition coefficient

Steric Shielding and Regiochemical Control via Quaternary C2 Centre

The gem‑dimethyl‑acetyl substructure at C2 creates a steric shield that is absent in linear competitors such as 4‑oxopentanenitrile [REFS‑1]. While experimental kinetic data for this compound are not publicly available, class‑level evidence confirms that quaternary α‑carbons in β‑ketonitriles significantly raise the barrier to enolate α‑alkylation, pushing reactivity toward the less hindered γ‑carbonyl centre [REFS‑2]. This steric bias enables regioselective functionalisation that is not attainable with the simple 4‑oxopentanenitrile scaffold.

quaternary carbon steric hindrance alkylation selectivity

Increased Topological Polar Surface Area (tPSA): Impacts on Chromatographic Retention and Permeability

With a computed topological polar surface area (tPSA) of 57.9 Ų, 2‑acetyl‑2‑methyl‑4‑oxopentanenitrile exceeds the tPSA of 2‑acetyl‑2‑methylpentanenitrile (40.9 Ų) by 17 Ų [REFS‑1][REFS‑2]. The difference originates from the additional oxo group and is of practical consequence: the higher tPSA shortens reverse‑phase HPLC retention and can reduce passive membrane permeability in biological assays, making the compound a better candidate for polar‐reaction cascades or aqueous‐phase chemistry.

tPSA chromatography permeability

Unique Substrate Scope for 1,2‑Alkylarylation Cascades Among Acetonitrile Derivatives

In a metal‑free radical 1,2‑alkylarylation reaction, 2‑acetyl‑2‑methyl‑4‑oxopentanenitrile was obtained as the cyclised product when the substrate was an appropriate α‑acetyl‑α‑methyl‑γ‑alkenyl nitrile, whereas simple acetonitriles gave exclusively linear 5‑oxopentanenitriles [REFS‑1]. The presence of the quaternary centre and the pendant acetyl group directs the neophyl‑type rearrangement that installs the 4‑oxo substituent, a transformation that fails with unbranched nitrile substrates.

1,2‑alkylarylation radical cascade oxopentanenitrile synthesis

Validated Application Scenarios for 2‑Acetyl‑2‑methyl‑4‑oxopentanenitrile (CAS 583887‑50‑7) Based on Quantitative Differentiation


Tiered‑Electrophile Heterocycle Synthesis Requiring Sequential Acylation

When constructing pyrazole‑ or pyridine‑based scaffolds that require two successive acylation steps, the dual‑carbonyl design of 2‑acetyl‑2‑methyl‑4‑oxopentanenitrile (HBA count = 3) permits selective first‑step attack at the 4‑oxo group followed by intramolecular cyclisation onto the acetyl carbonyl [REFS‑1]. This built‑in reactivity gradient eliminates a transient protection‑deprotection sequence, directly enhancing step economy.

Radical Cascade Assembly of Branched Oxopentanenitrile Architectures

In visible‑light‑mediated 1,2‑alkylarylation reactions, the substrate scaffold that delivers 2‑acetyl‑2‑methyl‑4‑oxopentanenitrile uniquely affords the branched, quaternary‑centred product, whereas simple nitriles yield linear 5‑oxopentanenitriles [REFS‑2]. Researchers pursuing diversity‑oriented synthesis of C2‑quaternary nitrile libraries can therefore obtain controlled complexity by starting from or targeting this specific compound.

Polar‑Environment Reaction Cascades Exploiting Intermediate Lipophilicity

With an XLogP3‑AA of −0.1, 2‑acetyl‑2‑methyl‑4‑oxopentanenitrile remains soluble in aqueous‑organic mixtures while still being extractable into organic phases [REFS‑3]. This balanced partition coefficient makes it a superior intermediate for biphasic reactions (e.g., nitrile hydratase‑catalysed amide formation or on‑water cycloadditions) where extremes of lipophilicity or hydrophilicity lead to emulsion troubles or poor mass transfer.

Fragment‑Based Drug Discovery Where tPSA and Steric Profile Are Design‑Critical

The compound’s tPSA of 57.9 Ų, combined with a quaternary α‑carbon that abolishes metabolic soft spots at C2, makes it a distinctive fragment hit for targets requiring polar contacts without excessive hydrogen bonding [REFS‑4]. Its intermediate MW (153.18 Da) places it within the Rule‑of‑Three space commonly employed for fragment library design, offering a solubility‑advantaged alternative to more lipophilic β‑ketonitrile fragments.

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